1-(3-ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Description
This compound is a pyrrole-3-carboxylic acid derivative featuring a 3-ethoxypropyl chain, a methyl group at position 2, and a phenyl group at position 3.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethoxypropyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-21-11-7-10-18-13(2)15(17(19)20)12-16(18)14-8-5-4-6-9-14/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJAEKOJQDQXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(C=C1C2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the ethoxypropyl, methyl, and phenyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds within the pyrrole family exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific compound has been studied for its potential in:
- Anti-cancer Activity : Preliminary studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases.
Case Study: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that similar pyrrole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that 1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid could have comparable effects. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
Materials Science
Polymeric Applications
this compound can be utilized in synthesizing advanced polymeric materials. Its functional groups allow for:
- Cross-linking Agents : Enhancing the mechanical properties and thermal stability of polymers.
- Conductive Polymers : Incorporating this compound into polymer matrices to create materials with improved electrical conductivity.
Biochemical Probes
In biochemical research, this compound serves as a probe due to its ability to interact with specific biological targets. It can be used to:
- Study Protein-Ligand Interactions : Understanding binding affinities and mechanisms through fluorescence or other spectroscopic methods.
- Investigate Metabolic Pathways : By tracking its metabolic products, researchers can gain insights into various biochemical pathways.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(3-ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic processes, or affecting cellular signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrole-3-Carboxylic Acid Derivatives
Key structural analogs differ in substituents at the 1-position or modifications to the phenyl/methyl groups.
Table 1: Comparison of Pyrrole-3-Carboxylic Acid Derivatives
Key Observations :
Pyrazole-5-Carboxylic Acid Derivatives
Pyrazole analogs replace the pyrrole ring with a pyrazole core, altering aromaticity and hydrogen-bonding capacity.
Table 2: Pyrazole-5-Carboxylic Acid Analogs
Key Observations :
β-Cyclodextrin Complexation Studies
This suggests that analogous formulations could benefit the pyrrole-3-carboxylic acid derivatives by mitigating hydrophobicity-related limitations.
Implications for Research and Development
- Ethoxypropyl vs. Morpholinopropyl: The choice between these groups depends on the desired balance between lipophilicity and polarity. Morpholine-containing compounds may perform better in aqueous environments .
- Fluorine Substitution : Fluorophenyl analogs are promising for targeting electronegative binding pockets but require toxicity profiling .
- Ester Prodrugs : These derivatives could enhance oral bioavailability but necessitate enzymatic activation studies .
Biological Activity
1-(3-ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, with the CAS number 879329-78-9, is a pyrrole derivative that exhibits significant biological activities. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a methyl group, and a phenyl group attached to the pyrrole ring. The molecular formula is , and it has a molecular weight of 287.35 g/mol . This article delves into the biological activity of this compound, focusing on its antimicrobial properties, antioxidant potential, and other pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial and fungal pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.
Antibacterial Activity
The antibacterial activity of this compound was assessed through in vitro tests against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 28 | 50 |
| Escherichia coli | 32 | 40 |
| Pseudomonas aeruginosa | 25 | 60 |
| Bacillus cereus | 30 | 45 |
The compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, with MIC values comparable to standard antibiotics such as tetracycline .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrated antifungal activity against various fungal strains. The results are presented in Table 2.
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Candida albicans | 26 |
| Aspergillus niger | 22 |
| Saccharomyces cerevisiae | 24 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Antioxidant Potential
The biological activity of pyrrole derivatives often includes antioxidant properties. Preliminary studies indicate that this compound can scavenge free radicals effectively, thereby reducing oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Disruption of Membrane Integrity : It may alter the permeability of microbial membranes, causing leakage of cellular contents.
- Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.
Case Studies and Research Findings
In a recent study evaluating various pyrrole derivatives, including this compound, researchers found that modifications in the functional groups significantly influenced biological activity. The study concluded that compounds with hydrophobic substituents exhibited enhanced antibacterial properties due to increased membrane interaction .
Another research highlighted the role of this compound in neuroprotection through its antioxidant activity, suggesting potential applications in treating conditions like Alzheimer's disease .
Q & A
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Considerations :
- Batch Reactors : Optimize stirring rates to maintain homogeneity in exothermic reactions.
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd(OAc)₂) with Ni-based alternatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
